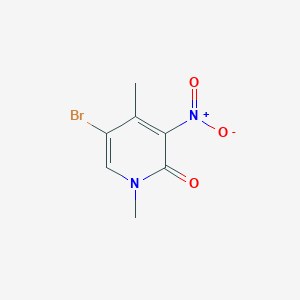

5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one

説明

5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one, also known as 5-Bromo-1,4-dimethyl-3-nitropyridin-2-one, is a synthetic organic compound with a molecular formula of C7H7BrN2O2. It is a colorless solid that is soluble in organic solvents. 5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one is used in a variety of scientific research applications, including as a reagent in organic synthesis and as a ligand for transition metal complexes.

科学的研究の応用

Synthesis and Application in Organic Chemistry

Preparation of Pyrimidine and Pyridine Derivatives : This compound has been utilized in the synthesis of 6-formylpyrimidinedione derivatives and 2- and 3-formylpyridine, which are key intermediates for potential antitumor and antiviral agents (Kinoshita & Ohishi, 1994).

Oxidation Processes : It has been synthesized from the corresponding amine via hydrogen peroxide oxidation in large scale production, indicating its industrial relevance (Agosti et al., 2017).

Spectroscopy and Structural Analysis

Spectroscopic Studies : Fourier transform Raman and infrared spectra studies have been performed on this compound, aiding in understanding its molecular structure and vibrational characteristics (Sundaraganesan et al., 2005).

Crystal Structure Analysis : Investigations into its crystal structure and vibrational spectra have been conducted, providing insights into its molecular geometry and interactions (Hanuza et al., 2002).

Molecular Docking and Computational Studies

Molecular Docking : Computational calculations and molecular docking studies have been conducted, revealing the biological prominence of the molecule and its potential interaction with proteins (Arulaabaranam et al., 2021).

Quantum Mechanical Studies : Experimental and theoretical investigations into its molecular structure, electronic and vibrational characteristics have been presented, enhancing understanding of its electronic properties (Abraham et al., 2017).

Optical Properties : Studies on its photophysical and optical properties have been conducted, showing changes in structural, electronic, and vibrational properties under different conditions (Gündüz & Kurban, 2018).

特性

IUPAC Name |

5-bromo-1,4-dimethyl-3-nitropyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O3/c1-4-5(8)3-9(2)7(11)6(4)10(12)13/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLDCXELPUQJUIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C=C1Br)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide](/img/structure/B2440328.png)

![1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-isopropylcarbamate](/img/structure/B2440329.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acrylamide](/img/structure/B2440335.png)

![1-Methyl-3-[(1R,2S)-2-methylcyclohexyl]urea](/img/structure/B2440336.png)

![2-chloro-N-(2-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2440337.png)

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2440339.png)

![N-butyl-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide](/img/structure/B2440344.png)